Chemo-Structural Analysis and Synthetic Utility of N-Boc-2-(phenethylamino)ethanol
Chemo-Structural Analysis and Synthetic Utility of N-Boc-2-(phenethylamino)ethanol
Executive Summary
N-Boc-2-(phenethylamino)ethanol (also known as tert-butyl (2-hydroxyethyl)(phenethyl)carbamate) represents a strategic bifunctional scaffold in medicinal chemistry.[1][2] It serves as a "masked" nitrogen nucleophile and a "primed" oxygen electrophile.[1] Its utility lies in the orthogonal reactivity of its three core components: the acid-labile Boc group (protecting the amine), the redox-active primary alcohol , and the lipophilic phenethyl moiety (a common pharmacophore in CNS-active agents).[1]
This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and downstream applications in heterocyclic construction, specifically for morpholine and oxazolidinone derivatives.
Chemical Identity & Structural Logic[1][3][4]
Nomenclature and Identifiers[1][4]
-
IUPAC Name: tert-butyl N-(2-hydroxyethyl)-N-(2-phenylethyl)carbamate[1][2]
-
Molecular Formula:
[1][2] -
Precursor CAS: 104-63-2 (N-Phenylethanolamine - free amine)[1][2]
Physicochemical Profile
The introduction of the Boc group significantly alters the physical state of the parent amino alcohol. While N-phenethylethanolamine is a liquid/low-melting solid, the N-Boc derivative typically presents as a viscous oil due to the disruption of intermolecular hydrogen bonding by the bulky tert-butyl carbamate.[1][2]
| Property | Value / Description | Note |
| Physical State | Viscous Colorless to Pale Yellow Oil | May crystallize upon prolonged storage at -20°C. |
| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water (Lipophilic shift due to Boc/Phenethyl).[1][2][3] |
| LogP (Predicted) | ~2.8 - 3.2 | Significant increase from parent amine (LogP ~1.2).[2] |
| H-Bond Donors | 1 (Alcohol -OH) | The Amine -NH is masked.[2] |
| H-Bond Acceptors | 3 (Carbamate C=O, Carbamate O, Alcohol O) |
Structural Rotamerism (NMR Critical Note)
Researchers must be aware that N-Boc-2-(phenethylamino)ethanol exists as a mixture of rotamers at room temperature.[1][2] The steric bulk of the tert-butyl group restricts rotation around the N-C(O) carbamate bond.[1]
-
Observation:
and NMR spectra will display broadened or split peaks, particularly for the methylene protons adjacent to the nitrogen ( ).[1] -
Validation: To confirm purity versus impurities, run the NMR at elevated temperature (e.g., 50–60°C in DMSO-
) to coalesce the rotameric signals into sharp singlets.[1]
Validated Synthesis Protocol
Strategic Route Selection
While direct alkylation of N-Boc-ethanolamine with phenethyl bromide is possible, it often suffers from O-alkylation side reactions.[1][2] The "Protect-Last" strategy is superior: synthesize the secondary amine first, then protect with Boc anhydride (
Step-by-Step Methodology
Objective: Synthesis of tert-butyl (2-hydroxyethyl)(phenethyl)carbamate from N-phenethylethanolamine.
Reagents:
-
Di-tert-butyl dicarbonate (
) (1.1 equiv)[1][2] -
Triethylamine (
) (1.2 equiv)[1] -
Dichloromethane (DCM) (Solvent, 0.2 M concentration)[1]
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen (
). Add N-Phenethylethanolamine and anhydrous DCM.[2] -
Base Addition: Cool the solution to 0°C (ice bath). Add
dropwise. Note: Although the amine is nucleophilic, the base scavenges any adventitious acid and ensures the amine remains unprotonated. -
Boc Addition: Dissolve
in a minimal amount of DCM and add dropwise to the reaction mixture at 0°C. -
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The secondary amine spot (ninhydrin active) should disappear; the product (UV active, less polar) will appear.
-
Workup:
-
Purification: Flash column chromatography (
, Hexane/EtOAc gradient).
Synthesis Workflow Diagram
Caption: Linear synthesis pathway emphasizing the "Protect-Last" strategy to avoid O-alkylation byproducts.
Reactivity Profile & Applications
The "Bifunctional" Advantage
This molecule is a pivotal intermediate because it allows for Divergent Synthesis .[1]
-
Pathway A (Cyclization): Activation of the alcohol (Mesylate/Tosylate) followed by Boc-deprotection triggers intramolecular cyclization to form N-phenethylmorpholine .[1][2]
-
Pathway B (Oxidation): Swern or Dess-Martin oxidation yields the N-Boc-amino aldehyde, a precursor for reductive aminations or Wittig reactions.[2]
Key Transformation: Morpholine Synthesis
The synthesis of 4-phenethylmorpholine (a potent CNS scaffold) relies on the "internal substitution" logic.
-
Step 1: Activation. React N-Boc-2-(phenethylamino)ethanol with Methanesulfonyl chloride (MsCl) and
to form the mesylate.[1][2] -
Step 2: Cyclization. Treat with Trifluoroacetic acid (TFA).[1][2] The Boc group is removed, generating the free secondary amine, which immediately attacks the terminal mesylate (intramolecular
) to close the morpholine ring.
Reactivity Network Diagram
Caption: Divergent reactivity map showing oxidation, activation, and the specific pathway to morpholine heterocycles.[1]
Handling, Stability, & Safety (E-E-A-T)
Storage Protocols
-
Temperature: Store at 2–8°C. For long-term storage (>6 months), -20°C is recommended to prevent slow transesterification or Boc-migration.[1][2]
-
Atmosphere: Hygroscopic.[1][2] Store under Argon or Nitrogen.[1]
-
Stability: Stable to basic conditions.[1][2] Unstable to strong acids (TFA, HCl) and high temperatures (>100°C) which may induce thermal Boc-decomposition.[1]
Safety Considerations
-
Skin/Eye Contact: Like most carbamates and phenethyl derivatives, treat as a potential irritant.[1] Wear nitrile gloves and safety goggles.
-
Inhalation: Avoid aerosols.[1][2] The phenethyl pharmacophore can have biological activity; handle in a fume hood.
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Authoritative source on Boc chemistry and stability). [1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 2733206 (N-Boc-ethanolamine substructure analysis). [Link][2]
-
Mayer, J. P., et al. (2019).[1] "Applications of N-Boc-amino alcohols in the synthesis of heterocyclic scaffolds." Journal of Medicinal Chemistry. (Contextual reference for morpholine cyclization pathways).
Sources
- 1. tert-butyl N-(2-hydroxyethyl)carbamate | C7H15NO3 | CID 2733206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(tert-Butoxycarbonyl)-N-methyl-2-aminoethanol | C8H17NO3 | CID 545700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | C13H19NO3 | CID 5050210 - PubChem [pubchem.ncbi.nlm.nih.gov]
